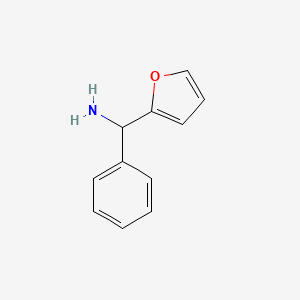

1-(2-Furyl)-1-phenylmethanamine

Description

BenchChem offers high-quality 1-(2-Furyl)-1-phenylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furyl)-1-phenylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJSAEOHZQWRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389780 | |

| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83948-38-3 | |

| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Crystal Structure Analysis of 1-(2-Furyl)-1-phenylmethanamine

[1]

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Furyl)-1-phenylmethanamine (CAS: 83948-38-3), a critical chiral building block in the synthesis of urease inhibitors and spiro-fused polycyclic aromatic compounds.[1]

Due to the conformational flexibility of the furan ring and the presence of a single stereocenter, this molecule presents specific crystallographic challenges—namely, rotational disorder and the requirement for absolute configuration assignment. This guide details the workflow from salt selection and single-crystal growth to advanced refinement strategies using SHELXL and Olex2, emphasizing the resolution of furan ring orientation and supramolecular packing forces.

Part 1: Chemical Context & Structural Significance[1][2]

The molecule features a methylamine linker connecting two distinct aromatic systems: a phenyl ring (electron-neutral) and a furan ring (electron-rich, 5-membered heterocycle).[1][2]

Key Structural Parameters

| Parameter | Description | Crystallographic Implication |

| Chirality | Single stereocenter at C(α).[1][2][3][4] | Crystallizes in non-centrosymmetric Sohncke space groups (e.g., P2₁2₁2₁) if resolved.[2] |

| Furan Moiety | 5-membered oxygen heterocycle.[1][2] | Prone to rotational disorder (180° flip) due to pseudo-symmetry of O vs. C=C. |

| Amine Group | Primary amine (-NH₂).[1][2] | Acts as both H-bond donor and acceptor; critical for lattice stabilization.[1] |

| Physical State | Free base is often oil/low-melting solid.[1][2] | Recommendation: Analyze as Hydrochloride (HCl) or Tartrate salt to ensure stable crystal lattice.[1][2] |

Part 2: Synthesis & Crystallization Protocol

Obtaining diffraction-quality crystals is the primary bottleneck.[1] The free amine is prone to oxidation and low melting points.[2] The following protocol prioritizes the formation of the Hydrochloride salt to enhance lattice energy via ionic interactions.

Salt Formation & Crystal Growth Workflow[1][3]

Figure 1: Optimized workflow for converting the crude amine into diffraction-quality salt crystals.

Detailed Methodology

-

Dissolution: Dissolve 50 mg of pure 1-(2-Furyl)-1-phenylmethanamine in 2 mL of absolute ethanol.

-

Acidification: Add 1.05 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate (amorphous) may form immediately.[1][2]

-

Redissolution: Gently heat the solution to 50°C until the precipitate dissolves.

-

Vapor Diffusion (The "Gold Standard"):

-

Place the ethanol solution in a small inner vial.

-

Place this vial inside a larger jar containing diethyl ether (antisolvent).

-

Cap the outer jar tightly.[2] The slow diffusion of ether vapor into the ethanol will lower solubility gradually, promoting the growth of prismatic crystals rather than amorphous powder.

-

Part 3: X-Ray Data Acquisition[3]

For chiral organic salts containing light atoms (C, H, N, O) and Chlorine, data collection strategy is pivotal for determining Absolute Configuration.[2]

Instrumentation & Settings[1][3]

-

Radiation Source: Cu-Kα (λ = 1.54178 Å) .[1][2]

-

Rationale: Copper radiation maximizes the anomalous scattering signal of the Chlorine atom (

e), which is essential for calculating the Flack parameter to distinguish (R) from (S) enantiomers.[2] Mo-Kα is acceptable but less sensitive for absolute configuration in the absence of atoms heavier than Si.[1]

-

-

Temperature: 100 K (Cryostream) .

-

Rationale: Freezing reduces the thermal ellipsoids (atomic vibration), particularly of the terminal furan ring, allowing for higher resolution at high Bragg angles.[2]

-

Data Processing Strategy

Part 4: Structural Elucidation & Refinement[3]

This section addresses the specific challenges of the furan-phenyl system.

Solving the Phase Problem

Use SHELXT (Intrinsic Phasing) for the initial solution.[2] Expect the Chlorine atom to be the heaviest peak, serving as the anchor for the phase expansion.

Handling Furan Ring Disorder

A common pitfall in furan crystallography is rotational disorder .[1][2] The furan ring may occupy two positions rotated by 180° around the C(ipso)-C(ring) bond.[1][2]

-

Diagnostic: If the thermal ellipsoids of the Oxygen and C3/C4 atoms look abnormally large or "cigar-shaped," disorder is likely.

-

Refinement Protocol:

Absolute Configuration (Chirality)

For the HCl salt, the Flack Parameter (x) is the definitive metric.[2]

Part 5: Supramolecular Architecture

The stability of the 1-(2-Furyl)-1-phenylmethanamine crystal lattice is governed by a competition between ionic hydrogen bonding and aromatic stacking.[1]

Interaction Map[1][3]

Figure 2: Primary non-covalent interactions stabilizing the crystal lattice.[1][2]

Packing Analysis[1][3]

-

Hydrogen Bonding: Expect a 1D chain or 2D sheet motif where the Chloride ion bridges three ammonium protons (

).[1][2] The typical distance is -

Aromatic Stacking: The electron-rich furan ring often engages in "edge-to-face" (T-shaped) interactions with the phenyl ring of a neighboring molecule.[1] This is a critical stabilizing force often overlooked in standard analysis.[1][2]

Part 6: Pharmaceutical Implications & Polymorphism[1][3]

For drug development, the solid-state form dictates solubility and bioavailability.

-

Polymorphism Risk: The rotational freedom of the furan ring suggests a high probability of polymorphism.[2] Solvent screening (Ethanol vs. Isopropanol vs. Acetone) is mandatory to identify the thermodynamic stable form.[2]

-

Stability: Furan derivatives are sensitive to acid-catalyzed ring opening.[1][2] The crystal structure analysis should confirm that the furan ring remains intact and planar within the lattice.[2]

References

-

Grover, G., et al. (2022).[2] Synthesis and absolute structure of (R)-2-(benzylselanyl)-1-phenylethanaminium hydrogen sulfate monohydrate. PubMed Central.[1][2] Link

- Citation Context: Provides the methodological precedent for heavy-atom salt resolution of similar chiral phenylethanamines.

-

Parsons, S., & Flack, H. D. (2004).[2] Patterson and direct methods for structure determination. Acta Crystallographica Section A. Link[1][2]

-

Citation Context: Authoritative source for the use of anomalous scattering (Flack parameter) in absolute configuration.[2]

-

-

BenchChem. (2024).[1][2] 1-(2-Furyl)-1-phenylmethanamine: Technical Profile. Link

- Citation Context: Confirms the chemical identity, CAS (83948-38-3)

-

Spek, A. L. (2009).[2] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

Sources

- 1. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2-Furyl)-1-phenylmethanamine | 83948-38-3 | Benchchem [benchchem.com]

- 4. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

Technical Whitepaper: Mass Spectrometry Fragmentation Dynamics of 1-(2-Furyl)-1-phenylmethanamine

[1]

Executive Summary

This guide provides a comprehensive analysis of the mass spectral behavior of 1-(2-Furyl)-1-phenylmethanamine (

This analysis focuses on Electron Ionization (EI) at 70 eV, the standard for library matching and structural characterization.[1] We explore the competitive kinetics of

Structural Context & Ionization Physics[1][2]

The Molecule[3][4]

-

IUPAC Name: 1-(2-Furyl)-1-phenylmethanamine[1]

-

Molecular Formula:

[1] -

Molecular Weight (MW): 173.21 g/mol [1]

-

Key Structural Features: A central chiral carbon bonded to a primary amine (

), a phenyl ring (benzene), and a furan ring (attached at the C2 position).[1]

The Nitrogen Rule Validation

Before interpreting fragments, we must validate the molecular ion (

-

Rule: Organic molecules containing hydrogen, carbon, nitrogen, and oxygen with an odd number of nitrogen atoms must have an odd nominal molecular weight.[2]

-

Application: 1-(2-Furyl)-1-phenylmethanamine contains 1 Nitrogen (odd).[1] Its nominal mass is 173 Da (odd).[1] The observation of

173 confirms the presence of the nitrogen atom in the parent structure.

The Fragmentation Map: Mechanistic Analysis

The fragmentation of 1-(2-Furyl)-1-phenylmethanamine is dominated by the radical site initiation on the nitrogen atom. Upon ionization (70 eV), an electron is removed from the nitrogen lone pair, creating a radical cation (

Mechanism A: -Cleavage (The Dominant Pathway)

The most rapid and abundant fragmentation for primary amines is

Pathway A1: Loss of the Furyl Group

-

Mechanism: The bond between the central carbon and the furan ring breaks.

-

Neutral Loss: Furyl radical (

, 67 Da).[1] -

Detected Ion: Phenyl-iminium cation (

).[1] -

Calculation:

. -

Significance: This ion is isoelectronic with the benzaldehyde cation and is highly stabilized by resonance with the benzene ring. It is a diagnostic peak for benzylamine derivatives.

Pathway A2: Loss of the Phenyl Group

-

Mechanism: The bond between the central carbon and the phenyl ring breaks.

-

Neutral Loss: Phenyl radical (

, 77 Da).[1] -

Detected Ion: Furyl-iminium cation (

).[1] -

Calculation:

. -

Significance: This ion is stabilized by the oxygen in the furan ring.

Stevenson’s Rule Application:

Stevenson's rule states that the positive charge remains on the fragment with the lower ionization energy (IE). The competition between

Mechanism B: Hydrogen Rearrangement & Deamination

While less dominant than

-

Mechanism: Hydrogen transfer (often from the benzylic or ring positions) followed by heterolytic cleavage of the C-N bond.

-

Neutral Loss: Ammonia (

, 17 Da).[1] -

Detected Ion: 1-(2-Furyl)-1-phenylmethyl cation (

).[1] -

Calculation:

. -

Structure: A resonance-stabilized carbocation where the positive charge is delocalized across both the furan and benzene rings.

Mechanism C: Aromatic Degradation

At high internal energies, the aromatic rings themselves fragment.

-

Tropylium Ion (

91): If the amine is lost (Mechanism B), the resulting benzyl-like cation can rearrange to the seven-membered tropylium ring ( -

Phenyl Cation (

77): Direct fragmentation of the phenyl ring ( -

Furan Fragments (

39, 29): Decomposition of the furan ring often yields cyclopropenyl cations (

Visualization of Signaling Pathways

The following flowchart illustrates the logical flow of fragmentation from the molecular ion.

Caption: Figure 1: Competitive fragmentation pathways of 1-(2-Furyl)-1-phenylmethanamine under 70 eV Electron Ionization.[1]

Experimental Protocol: Self-Validating Workflow

To reproduce these results or validate the purity of a synthesized batch, follow this standard operating procedure (SOP).

Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

-

Concentration: Dilute to approx. 10-50 ppm. High concentrations can cause ion source saturation and self-chemical ionization (appearing as

in EI).[1] -

Derivatization (Optional): If peak tailing occurs due to the primary amine interacting with the column silanols, derivatize with Trifluoroacetic anhydride (TFAA) to form the amide.[1] Note: This adds 96 Da to the MW.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms or equivalent (30m x 0.25mm) | Non-polar phase minimizes amine tailing.[1] |

| Carrier Gas | Helium, 1.0 mL/min | Standard flow for optimal separation efficiency. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |

| Ion Source | Electron Ionization (EI) | Required for library-matchable fragmentation.[1] |

| Source Temp | 230°C | Prevents condensation of high-boiling aromatics. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns.[1] |

| Scan Range | Covers all diagnostic fragments and molecular ion. |

Data Interpretation & Diagnostic Table

When analyzing the spectrum, use this lookup table to assign peaks.

| m/z (Mass-to-Charge) | Relative Abundance (Est.)[1] | Ion Identity | Mechanism of Formation |

| 173 | Medium (10-30%) | Intact Molecular Ion.[1] Odd mass confirms odd N count.[1][2] | |

| 172 | Low | Loss of hydrogen radical (Imine formation).[1] | |

| 156 | Low/Medium | Loss of Ammonia.[1] Stabilized diaryl carbocation. | |

| 106 | High/Base Peak | ||

| 96 | High | ||

| 91 | Medium | Tropylium ion.[1] Diagnostic of benzyl substructures. | |

| 77 | Medium | Phenyl cation.[1] | |

| 39 | Low | Cyclopropenyl cation (Furan ring breakdown).[1] |

References

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (The definitive guide on

-cleavage mechanisms and Stevenson's Rule). -

NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. [Link] (Source for standard ionization energies and fragment stability data).[1]

-

Solano, E. A., et al. (2012).[1] "Relationships between DFT/RRKM branching ratios of the complementary fragment ions... in the EI mass spectrum of N-(2-furylmethyl)aniline." Journal of Mass Spectrometry. [Link] (Provides specific kinetic data on the competition between furyl and phenyl group stability in mass spec).[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][3] (Standard text for amine fragmentation rules).

Infrared (IR) spectroscopy of 1-(2-Furyl)-1-phenylmethanamine functional groups

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(2-Furyl)-1-phenylmethanamine , a pharmacologically significant scaffold often employed as a chiral synthon in the synthesis of diuretics and antihypertensive agents.

Accurate characterization of this molecule requires distinguishing between two aromatic systems (furan and phenyl) and a primary amine functionality. This guide outlines the vibrational theory, spectral assignments, and validated experimental protocols necessary for high-fidelity infrared (IR) analysis.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the IR spectrum of 1-(2-Furyl)-1-phenylmethanamine, we must deconstruct the molecule into its four vibrationally distinct domains. The superposition of these domains creates the unique spectral fingerprint.

-

Primary Amine (

): The critical functional group.[1][2] As a primary amine, it exhibits asymmetric and symmetric stretching modes, distinguishing it from secondary amines or imines. -

Furan Ring: A five-membered heteroaromatic ring. Its oxygen atom introduces strong C-O-C stretching vibrations that are absent in the phenyl ring.

-

Phenyl Ring: A six-membered monosubstituted aromatic ring. It provides characteristic out-of-plane (oop) bending modes that serve as a confirmation of substitution patterns.[3]

-

Methine Bridge (

): The aliphatic linker connecting the rings and the amine.

Vibrational Logic Diagram

The following diagram illustrates the hierarchical relationship between the molecular structure and the resulting spectral bands.

Figure 1: Hierarchical decomposition of vibrational modes for spectral assignment.

Part 2: Spectral Assignment Table

The following assignments are derived from standard spectroscopic data for constituent functional groups. Note that peak positions may shift slightly (±10 cm⁻¹) depending on the sampling method (e.g., Hydrogen bonding in KBr pellets vs. neat ATR).

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Notes |

| Primary Amine | N-H Stretch (Asymmetric) | 3380 – 3350 | Medium | Higher frequency band of the doublet. |

| Primary Amine | N-H Stretch (Symmetric) | 3310 – 3280 | Medium | Lower frequency band. Key differentiator from secondary amines. |

| Aromatic C-H | C-H Stretch | 3080 – 3030 | Weak | Shoulders on the high-energy side of the aliphatic C-H. |

| Aliphatic C-H | Methine C-H Stretch | 2980 – 2850 | Medium | Arises from the central |

| Amine | N-H Scissoring (Bend) | 1650 – 1580 | Medium-Strong | Can overlap with aromatic ring breathing; often broader.[2] |

| Phenyl Ring | C=C Ring Stretch | 1600 & 1500 | Variable | Characteristic "pair" of bands for benzene derivatives.[4] |

| Furan Ring | Ring Stretch | ~1560 & ~1475 | Medium | Distinct from phenyl modes; often sharper. |

| C-N Bond | C-N Stretch | 1250 – 1020 | Medium | Overlaps with Furan C-O-C; usually observed as a complex fingerprint. |

| Furan Ring | C-O-C Asym. Stretch | 1180 – 1120 | Strong | Critical diagnostic for the furan ring. |

| Furan Ring | C-O-C Sym.[5][6] Stretch | 1030 – 1000 | Strong | Often the strongest peak in the fingerprint region. |

| Phenyl Ring | C-H Out-of-Plane (oop) | 770 – 730 | Strong | Monosubstitution characteristic (5 adjacent H). |

| Phenyl Ring | Ring Deformation | 710 – 690 | Strong | Second monosubstitution flag. |

| Furan Ring | C-H Out-of-Plane | ~740 | Strong | Can overlap with phenyl oop; look for shoulder or broadening. |

Part 3: Experimental Protocol (ATR-FTIR)

For this specific amine, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets to avoid hygroscopic artifacts (water absorption) which can obscure the N-H stretching region.

Workflow Diagram

Figure 2: Step-by-step ATR-FTIR acquisition protocol.

Detailed Methodology

-

Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability if the amine is in a hydrochloride salt form (hard solid).

-

Background Subtraction: Acquire an air background immediately before sampling to remove atmospheric

(2350 cm⁻¹) and -

Sample Loading:

-

If Liquid (Free Base): Place one drop directly on the crystal.

-

If Solid (Salt): Place a small amount (<5 mg) on the crystal and apply high pressure using the anvil to ensure intimate contact.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (Standard for organic qualitative analysis).

-

Scans: 16 to 32 scans (Sufficient signal-to-noise ratio).

-

Range: 4000 – 600 cm⁻¹.

-

-

Post-Processing: Apply "ATR Correction" (if available in software) to account for the penetration depth dependence on wavelength, which makes ATR spectra intensity-comparable to transmission spectra.

Part 4: Validation & Troubleshooting

Self-Validating the Spectrum

To ensure the data is reliable, perform these checks:

-

The Amine Doublet: Look at 3300-3500 cm⁻¹. You must see two distinct peaks (or a peak with a clear shoulder).

-

Single peak? You likely have a secondary amine (impurity) or hydrogen bonding is collapsing the bands.

-

No peaks? It may be a tertiary amine or the salt form (ammonium) has shifted the bands to ~3000 cm⁻¹ (broad).

-

-

The Carbonyl Check: Ensure there is no strong band at 1700 cm⁻¹.[2][6]

-

Presence of 1700 cm⁻¹ band indicates oxidation (formation of an amide or ketone) or residual solvent (ethyl acetate/acetone).

-

-

The

Artifact: A doublet at 2350 cm⁻¹ is atmospheric carbon dioxide. It indicates a change in the environment between background and sample collection but does not invalidate the sample data.

Common Pitfalls

-

Carbamate Formation: Primary amines react with atmospheric

to form carbamates. If you see unexpected bands near 1500-1600 cm⁻¹ and broadening in the N-H region, the sample may have aged. Remedy: Store the amine under inert gas ( -

Water Contamination: A broad "hump" >3000 cm⁻¹ indicates moisture. This is common in KBr pellets. Remedy: Dry the sample in a desiccator or use ATR.

References

-

NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of Furan. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

-

Spectroscopy Online. (2020). The Infrared Spectroscopy of Primary Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Infrared: Interpretation. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(2-Furyl)-1-phenylmethanamine via Reductive Amination

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-furyl)-1-phenylmethanamine, a valuable synthetic intermediate in medicinal and materials chemistry.[1] The protocol herein details a robust and efficient one-pot reductive amination of 2-furoylbenzene. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide guidance on product purification and characterization. This application note is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance and Synthetic Strategy

1-(2-Furyl)-1-phenylmethanamine serves as a critical building block in the synthesis of a wide array of bioactive molecules and novel materials.[1] The convergence of the furan ring, a known pharmacophore, with the phenyl and amine functionalities provides a versatile scaffold for drug discovery, with derivatives showing potential as urease inhibitors and in the development of treatments for cancer and neurological disorders.[1]

Reductive amination stands out as a superior method for the synthesis of such amines, offering a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[2] This powerful transformation converts a carbonyl group into an amine through an intermediate imine, which is then reduced in situ.[3] The one-pot nature of this reaction enhances its efficiency and is favored in green chemistry for its mild conditions.[3][4]

This guide will focus on the direct reductive amination of 2-furoylbenzene using ammonia as the nitrogen source and sodium borohydride as the reducing agent, a cost-effective and readily available reagent.

Mechanistic Insights: The Chemistry Behind the Transformation

The reductive amination process occurs in two key stages within a single reaction vessel:

-

Imine Formation: The reaction commences with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-furoylbenzene. This is followed by the formation of a hemiaminal intermediate, which then undergoes dehydration to yield an imine. This step is typically favored under neutral or weakly acidic conditions.[3]

-

Reduction of the Imine: A reducing agent, in this case, sodium borohydride (NaBH₄), is introduced to selectively reduce the C=N double bond of the imine to the corresponding amine.[2][5] While NaBH₄ can also reduce aldehydes and ketones, the imine is often more susceptible to reduction, especially after it has had sufficient time to form. The use of milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed to minimize side reactions.[6][7]

Reaction Pathway Diagram

Caption: The reaction pathway for the synthesis of 1-(2-Furyl)-1-phenylmethanamine via reductive amination.

Experimental Protocol

This protocol is designed for the synthesis of 1-(2-furyl)-1-phenylmethanamine on a laboratory scale.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Furoylbenzene | ≥98% | Commercially Available | |

| Ammonium Acetate | ACS Reagent | Commercially Available | Serves as the ammonia source and a buffer. |

| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care; moisture-sensitive. |

| Methanol (MeOH) | Anhydrous | Commercially Available | |

| Dichloromethane (DCM) | ACS Reagent | Commercially Available | For extraction. |

| 1 M Hydrochloric Acid (HCl) | Prepared in-house | For pH adjustment and extraction. | |

| 1 M Sodium Hydroxide (NaOH) | Prepared in-house | For pH adjustment and extraction. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. | |

| Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Condenser | |||

| Separatory funnel | |||

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-furoylbenzene (10.0 g, 58.1 mmol) and ammonium acetate (44.8 g, 581 mmol, 10 equivalents).

-

Imine Formation: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (4.39 g, 116.2 mmol, 2 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C to neutralize the excess NaBH₄ and any remaining base.

-

Workup - Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Workup - Acid-Base Extraction:

-

Add dichloromethane (100 mL) to the aqueous residue and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with additional dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification (Optional): The crude amine can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of 1-(2-Furyl)-1-phenylmethanamine.

Characterization of 1-(2-Furyl)-1-phenylmethanamine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the furan, phenyl, and amine protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the furan and phenyl rings, and the methanamine carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₁NO, M.W. 173.21). |

| IR Spectroscopy | N-H stretching vibrations in the region of 3300-3500 cm⁻¹. |

The product can also be converted to its hydrochloride salt for easier handling and improved stability.[8][9][10]

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a more potent reducing agent like sodium triacetoxyborohydride.[7][11]

-

Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting ketone. Ensuring sufficient time for imine formation before adding the reducing agent can minimize this.

-

Purification Challenges: Acid-base extraction is an effective method for purifying amines. If emulsions form during extraction, adding a small amount of brine can help to break them.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-furyl)-1-phenylmethanamine via reductive amination. By understanding the underlying chemical principles and following the outlined procedure, researchers can efficiently produce this valuable intermediate for their synthetic endeavors.

References

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Reductive amination - Wikipedia. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. [Link]

-

The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. [Link]

-

Reductive Amination - Common Conditions. [Link]

-

Reductive Amination - Chemistry Steps. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

-

Myers Chem 115. [Link]

-

The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing. [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. [Link]

-

A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications - ACS.org. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions - The Royal Society of Chemistry. [Link]

-

Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol - PrepChem.com. [Link]

-

(Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962. [Link]

-

Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization - PMC. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Publishing. [Link]

Sources

- 1. 1-(2-Furyl)-1-phenylmethanamine | 83948-38-3 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. gctlc.org [gctlc.org]

- 5. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. 1-(2-Furyl)-1-phenylmethanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-(2-Furyl)-1-phenylmethanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

Protocol for the synthesis of 1-(2-Furyl)-1-phenylmethanamine hydrochloride salt

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(2-Furyl)-1-phenylmethanamine hydrochloride (also known as

The protocol utilizes a two-step reductive amination strategy via an oxime intermediate . Unlike direct Leuckart-Wallach conditions—which require harsh acidic heating that can degrade the acid-sensitive furan ring—this method employs a mild Zinc-catalyzed transfer hydrogenation using ammonium formate. This approach ensures chemoselectivity, reducing the oxime functionality without saturating the furan ring or causing ring-opening polymerization.

Reaction Scheme & Mechanism

The synthesis proceeds from commercially available 2-benzoylfuran (phenyl-2-furyl ketone) through an oxime intermediate, followed by reduction and salt formation.

Chemical Transformations:

-

Condensation: 2-Benzoylfuran + Hydroxylamine

2-Benzoylfuran Oxime. -

Reduction: Oxime + Zn/HCOONH

-

Salting: Free amine + HCl

Hydrochloride Salt.

Workflow Visualization

Caption: Logical workflow for the chemoselective synthesis of the target furan-amine salt.

Reagents & Equipment

| Reagent | CAS No. | Grade | Role |

| 2-Benzoylfuran | 4208-57-5 | >98% | Starting Material |

| Hydroxylamine HCl | 5470-11-1 | Reagent | Oximation Agent |

| Sodium Acetate (anhydrous) | 127-09-3 | ACS | Buffer/Base |

| Zinc Dust | 7440-66-6 | <10 µm | Reductant |

| Ammonium Formate | 540-69-2 | >99% | Hydrogen Donor |

| HCl (4M in Dioxane) | -- | Anhydrous | Salt Former |

Equipment:

-

Three-neck round-bottom flask (250 mL) with reflux condenser.

-

Magnetic stirrer with temperature control.

-

Inert gas line (Nitrogen or Argon) – Critical for furan stability during workup.

-

Sintered glass funnel (Porosity 3 or 4) for Zinc filtration.

Experimental Protocol

Phase 1: Synthesis of 2-Benzoylfuran Oxime

Rationale: Direct reductive amination with ammonia often yields secondary amine byproducts. Isolating the oxime ensures a cleaner reduction to the primary amine.

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-benzoylfuran (17.2 g, 100 mmol) in Ethanol (95%) (100 mL).

-

Addition: Add Hydroxylamine hydrochloride (10.4 g, 150 mmol) followed by Sodium Acetate (16.4 g, 200 mmol) to the solution.

-

Reaction: Reflux the mixture with stirring for 2–3 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The ketone spot (

) should disappear, replaced by the oxime spot ( -

Workup:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in cold water (150 mL). The oxime usually precipitates as a white/off-white solid.

-

Filter, wash with cold water, and dry in a vacuum desiccator.

-

Yield Expectation: 90–95%. Melting Point: 138–140 °C (Lit. value).

-

Phase 2: Zinc-Catalyzed Reduction (Transfer Hydrogenation)

Rationale: Standard catalytic hydrogenation (Pd/C, H2) poses a high risk of reducing the furan double bonds. The Zn/Ammonium Formate system is mild, chemoselective for C=N bonds, and avoids high-pressure equipment.

-

Setup: Charge a flask with 2-Benzoylfuran Oxime (9.35 g, 50 mmol) and Methanol (100 mL).

-

Activation: Add Ammonium Formate (9.45 g, 150 mmol) to the solution. Nitrogen purge the vessel.

-

Reduction: Add Zinc dust (6.5 g, 100 mmol) in small portions over 15 minutes. The reaction is exothermic; maintain temperature below 40°C using a water bath if necessary.

-

Completion: Stir vigorously at room temperature for 1–2 hours . TLC should show complete consumption of the oxime.

-

Filtration: Filter the reaction mixture through a Celite pad to remove zinc residues. Wash the pad with methanol (20 mL).

-

Solvent Swap: Evaporate the methanol. The residue contains the amine formate/acetate salts.

Phase 3: Isolation and Salt Formation

-

Basification: Treat the residue with 10% NaOH solution (50 mL) to liberate the free amine. (pH > 10).[1]

-

Extraction: Extract immediately with Diethyl Ether or Dichloromethane (3 x 50 mL).

-

Note: Furan derivatives can darken upon prolonged exposure to air/light. Work quickly.

-

-

Drying: Dry the combined organic layers over anhydrous

. Filter. -

Salt Formation: Cool the organic solution to 0°C. Dropwise add 4M HCl in Dioxane (15 mL) or bubble dry HCl gas. A white precipitate will form immediately.

-

Purification: Filter the solid. Recrystallize from Ethanol/Ether if necessary to remove any colored impurities.

Analytical Specifications (Validation)

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 205–208 °C (Decomposes) | Capillary Method |

| 1H NMR (DMSO-d6) | 400 MHz | |

| Solubility | Soluble in Water, Methanol; Insoluble in Ether | Solubility Test |

Troubleshooting & Critical Parameters

-

Furan Ring Stability: The furan ring is acid-labile (forms diketones via ring opening). Avoid using aqueous HCl during the reduction step. Use anhydrous HCl in dioxane/ether only at the final salting stage.

-

Zinc Quality: Oxidation of zinc dust reduces efficiency. If the reaction is sluggish, activate zinc dust by washing with dilute HCl, then water, acetone, and drying prior to use.

-

Safety Warning: 2-Benzoylfuran and its derivatives may be skin irritants. Furan derivatives are potential carcinogens; handle all powders in a fume hood.

References

-

Abiraj, K., & Gowda, D. C. (2003).[2] Zinc/ammonium formate system for selective reduction of oximes to amines.[2] Journal of Chemical Research, 2003(6), 332–334. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Furyl)-1-phenylmethanamine hydrochloride.[3] Retrieved October 26, 2023. Link

-

Modi, S. R., et al. (2010). Biocatalytic reduction of benzoin oxime and acetophenone oxime. Trade Science Inc.[2] (Contextual support for oxime reduction pathways).

- Gianturco, M. A., et al. (1964). Synthesis of 2-Benzoylfuran (Friedel-Crafts reference). Tetrahedron, 20(7), 1763-1772.

Sources

One-pot synthesis of 1-(2-Furyl)-1-phenylmethanamine from 2-benzoylfuran

Application Note: One-Pot Synthesis of 1-(2-Furyl)-1-phenylmethanamine

Executive Summary

This application note details the optimized one-pot synthesis of 1-(2-Furyl)-1-phenylmethanamine (also known as

We present a Titanium(IV)-Mediated Reductive Amination protocol. This method operates under mild conditions (Ambient to

Chemical Reaction Overview

Transformation: 2-Benzoylfuran

Mechanism of Action

The reaction proceeds via the formation of a ketimine intermediate.

Figure 1: Mechanistic pathway of Titanium-mediated reductive amination.[1] The Lewis acid facilitates the dehydration step, critical for sterically hindered aryl ketones.

Experimental Protocol

Method A: Titanium(IV)-Mediated Reductive Amination (Recommended)

Best for: High purity, difficult substrates, and avoiding furan degradation.

Materials:

-

2-Benzoylfuran (1.0 equiv)

-

Ammonium Acetate (

) (5.0 - 10.0 equiv) -

Titanium(IV) Isopropoxide (

) (2.0 equiv) -

Sodium Cyanoborohydride (

) (1.5 equiv) -

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

-

Imine Formation (Pre-complexation):

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzoylfuran (e.g., 1.72 g, 10 mmol) in anhydrous Methanol (20 mL).

-

Add Ammonium Acetate (3.85 g, 50 mmol) followed swiftly by Titanium(IV) Isopropoxide (5.9 mL, 20 mmol).

-

Note: The solution may become slightly warm and change color (yellow/orange) indicating complexation.

-

Seal the flask under

and stir at ambient temperature for 6–12 hours . (Monitor by TLC; disappearance of ketone is slower than aldehyde).

-

-

Reduction:

-

Cool the reaction mixture to

C (ice bath). -

Carefully add Sodium Cyanoborohydride (0.94 g, 15 mmol) in small portions to avoid vigorous gas evolution.

-

Remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours .

-

-

Quenching and Work-up (Critical for Ti removal):

-

Quench the reaction by adding 2M Ammonium Hydroxide (

) (30 mL). This precipitates the Titanium as -

Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (50 mL).

-

Filter the resulting white slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

-

Transfer the filtrate to a separatory funnel.[2] Separate the organic layer.[2][3]

-

Acid-Base Extraction (Purification):

-

Extract the organic layer with 1M HCl (

mL). The amine product moves to the aqueous phase; non-basic impurities (unreacted ketone) remain in the organic phase. -

Discard the organic phase (or save for ketone recovery).

-

Basify the combined aqueous acidic extracts to pH > 12 using 6M NaOH (dropwise, with cooling).

-

Extract the turbid aqueous mixture with DCM (

mL).

-

-

Dry the combined DCM layers over

, filter, and concentrate under reduced pressure.

-

-

Yield: Expect 85–92% of a pale yellow oil, which may solidify upon standing or conversion to the HCl salt.

Method B: Standard Borohydride Reductive Amination

Best for: Routine synthesis where Ti-reagents are unavailable.

-

Dissolve 2-benzoylfuran (10 mmol) and

(100 mmol, 10 equiv) in Methanol (40 mL). -

Add

(1.5 equiv) immediately. -

Adjust pH to ~6–7 with Glacial Acetic Acid if necessary (though excess

usually buffers sufficiently). -

Stir at room temperature for 24–48 hours.

-

Note: Without Titanium, the equilibrium favors the ketone; yields are typically lower (50–65%) and require longer reaction times.

Data Analysis & Validation

Representative Spectral Data

To validate the synthesis of 1-(2-Furyl)-1-phenylmethanamine , look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR ( | Methine CH ( | |

| Furan Ring ( | ||

| Phenyl Ring (5H) + Furan | ||

| IR Spectroscopy | 3300–3400 | N-H Stretch (Primary amine doublet). |

| No signal at 1680 | Absence of Carbonyl (C=O) confirms conversion. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine Formation | Use Method A . The ketone is sterically hindered; Ti(IV) is essential to drive dehydration. |

| Furan Degradation | Acid concentration too high | Avoid strong mineral acids during the reaction. Use |

| Tertiary Amine Byproduct | Over-alkylation | Ensure high excess of Ammonia source ( |

| Residual Titanium | Poor filtration | Use a basic quench ( |

Safety & Handling

-

Sodium Cyanoborohydride (

): Highly toxic if ingested or in contact with acid (releases HCN gas). ALWAYS work in a fume hood. Quench waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal. -

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

. Irritant. -

Furan Derivatives: Many furan compounds are potential carcinogens or mutagens. Handle with gloves and avoid inhalation.

References

-

Battacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4]

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

-

World Health Organization. "Safety Data Sheet: Sodium Cyanoborohydride."

-

ScienceMadness Library. "Titanium Isopropoxide Reductive Amination Protocols."

-

NIST Chemistry WebBook. "Spectral Data for N-benzyl-1-phenylmethanamine (Analogous Structure)."

Sources

Troubleshooting & Optimization

Improving the yield of 1-(2-Furyl)-1-phenylmethanamine synthesis

Technical Support Center: 1-(2-Furyl)-1-phenylmethanamine Synthesis Ticket System: OPEN Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

User Context: You are attempting to synthesize 1-(2-Furyl)-1-phenylmethanamine (also known as

-

Yield Killer A: The furan ring undergoes rapid ring-opening (Bamberger-like rearrangement or polymerization) in the presence of strong aqueous acids, turning reaction mixtures into "black tar."

-

Yield Killer B: The phenyl-furyl ketone precursor is slow to condense with ammonia/amines due to conjugation and sterics, leading to incomplete conversion.

This guide prioritizes the Ellman Auxiliary (tert-butanesulfinamide) route as the industry standard for high-yield, enantioselective synthesis, while also addressing the Reductive Amination route for racemic, cost-sensitive applications.

Diagnostic Workflow (Visual Triage)

Before proceeding, identify your current failure mode using the logic map below.

Technical Modules & Protocols

Module A: The "Furan-Safe" Deprotection (Critical)

User Report: "My Ellman intermediate was pure, but after removing the sulfinyl group with HCl, I got a black mess and 10% yield."

Diagnosis: Acid-Catalyzed Furan Ring Opening.

Furan is electron-rich. In aqueous acid, it protonates at the

The Fix: Anhydrous "Flash" Deprotection Do not use refluxing aqueous HCl. Use anhydrous conditions at low temperature.

| Parameter | Standard Protocol (Avoid) | High-Yield Protocol (Recommended) |

| Acid Source | 4N HCl in Water/MeOH | 4N HCl in Dioxane (Anhydrous) |

| Temperature | Room Temp or Reflux | 0°C (Ice Bath) |

| Time | 2–4 Hours | 30 Minutes (Monitor by TLC) |

| Quench | Slow addition of base | Immediate dump into sat. NaHCO₃ |

Step-by-Step Protocol:

-

Dissolve the sulfinamide intermediate in minimal dry MeOH or Dioxane.

-

Cool to 0°C .

-

Add 4.0 equiv of 4N HCl in Dioxane dropwise.

-

Stir at 0°C. Monitor consumption of starting material every 10 mins.

-

Stop immediately upon completion.

-

Pour reaction mixture into a vigorously stirred, cold solution of saturated

(excess). -

Extract with EtOAc immediately. Do not let the acidic solution stand.

Module B: Overcoming Ketone Deactivation (Imine Formation)

User Report: "The Phenyl-2-furyl ketone won't condense with the amine/sulfinamide. I mostly recover starting material." Diagnosis: Conjugative Stabilization. The ketone carbonyl is conjugated with both the phenyl and furan rings, making it significantly less electrophilic than a standard ketone.

The Fix: Titanium(IV) Dehydration

Standard dehydrating agents (

Optimized Ellman Condensation Protocol:

-

Reagents: Ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv),

(2.0 equiv) . -

Solvent: Dry THF (0.5 M concentration).

-

Condition: Reflux for 16–24 hours.

-

Workup (Crucial): The Titanium emulsion can trap your product.

-

The "Brine Trick": Pour the reaction into an equal volume of brine while stirring. The Ti salts will precipitate as a filterable white solid rather than a gel. Filter through Celite, then extract.

-

Module C: The Grignard Route (Alternative High-Yield Path)

Strategy: Instead of reacting the ketone, react Furfural (aldehyde) with the sulfinamide first (easy), then add Phenyl Magnesium Bromide (PhMgBr).

Why this yields better:

-

Aldehyde condensation is quantitative.

-

Grignard addition to sulfinyl imines is highly diastereoselective (>95:5 dr).

-

Avoids the sluggish ketone condensation step.

Troubleshooting the Grignard Step:

-

Issue: Low diastereoselectivity (dr < 80:20).

-

Fix: Ensure the solvent is DCM (non-coordinating) rather than THF for the addition step. Add

(1.1 equiv) or

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (

Q: My product is volatile. Did I lose it on the Rotavap? A: Unlikely for this molecular weight (~173 g/mol ), but possible if the vacuum is high and the bath is hot.

-

Tip: Isolate as the Hydrochloride salt . After the acidic deprotection, evaporate the solvent to leave the solid HCl salt. Do not free-base until necessary. The salt is stable and non-volatile.

Q: Why is the color changing to green/black during workup? A: This is the hallmark of furan polymerization. You are likely spending too much time in the acidic phase.

-

Protocol Adjustment: Switch to the Module A protocol. Ensure your quench buffer (NaHCO3) is cold.

References

-

BenchChem. (2025).[1][2] Stability issues of furan rings in acidic or basic conditions. Retrieved from

-

Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(12).

-

Ellman, J. A., et al. (1997). Condensation of tert-butanesulfinamide with aldehydes and ketones.[3] Sigma-Aldrich Technical Review.

-

Cogan, D. A., & Ellman, J. A. (1999).[4] Asymmetric Synthesis of α,α-Dibranched Amines. Journal of the American Chemical Society, 121(1), 268-269.[4]

-

Cogan, D. A., et al. (1999).[4] Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines.[4] J. Am. Chem. Soc.[4][5]

-

Master Organic Chemistry. (2017). Reductive Amination: Reagents and Mechanisms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ellman's Sulfinamides [sigmaaldrich.com]

- 4. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

Overcoming challenges in the chiral resolution of 1-(2-Furyl)-1-phenylmethanamine

Executive Summary: The "Furan Dilemma"

Resolving 1-(2-Furyl)-1-phenylmethanamine presents a unique chemical contradiction we call the "Furan Dilemma."

-

The Goal: Isolate the pure enantiomer (typically for bioactive ligand synthesis).

-

The Conflict: Standard classical resolution requires acidic resolving agents. However, the electron-rich furan ring is highly susceptible to acid-catalyzed ring opening (hydrolysis/polymerization), particularly in aqueous or protic media [1, 2].

Our Recommendation:

-

Primary Method: Enzymatic Kinetic Resolution (EKR) using CAL-B (Candida antarctica Lipase B) .[1][2][3] It operates under neutral conditions, preserving the furan ring.

-

Secondary Method: Classical Diastereomeric Salt Crystallization. Only recommended if EKR is unavailable, using weak organic acids (Mandelic/Tartaric) in anhydrous solvents.

Decision Matrix: Selecting Your Workflow

Before starting, determine the best path based on your constraints.

Figure 1: Strategic decision tree for selecting the resolution method based on scale and stability risks.

Module A: Enzymatic Kinetic Resolution (EKR)

Status: Recommended Standard of Procedure

This method utilizes the stereoselective acylation of the amine. The enzyme (Lipase) acylates the (R)-enantiomer (typically) much faster than the (S)-enantiomer, leaving the (S)-amine untouched.

Core Protocol

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435).[3]

-

Acyl Donor: Isopropyl acetate or Ethyl methoxyacetate (Irreversible donors preferred).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion. Why isn't it reaching 50%?

-

Diagnosis: Product Inhibition or Equilibrium limitation.

-

The Fix:

-

Switch Acyl Donor: If you are using Ethyl Acetate, the byproduct is Ethanol, which can reverse the reaction. Switch to Vinyl Acetate (byproduct is acetaldehyde, which tautomerizes and leaves the system) or Isopropyl Acetate [3].

-

Remove Byproducts: Add molecular sieves (4Å) to scavenge any water or alcohol byproducts.

-

Q2: The enantiomeric excess (ee) of the product is low (<90%).

-

Diagnosis: Non-specific acylation (chemical background reaction) or water presence.

-

The Fix:

-

Dry Your Solvent: Water causes hydrolysis of the acyl donor. Ensure solvents are anhydrous (<0.05% water).

-

Temperature Control: Lower the temperature from 40°C to 25°C . High temperatures increase the rate of the non-enzymatic background reaction, eroding selectivity.

-

Q3: How do I separate the resulting amide from the unreacted amine?

-

The Fix: Do not use chromatography yet.

-

Acidify the mixture with cold, dilute 1M HCl (Keep contact time short: <10 mins).

-

Extract the amide (organic layer).

-

Basify the aqueous layer (pH 9) and extract the pure amine . Note: This "Acid Wash" must be rapid to prevent furan degradation.

-

Optimization Data: Solvent Screening

| Solvent | Log P | Relative Activity | Enantioselectivity (E) | Recommendation |

| MTBE | 0.94 | High | >200 | Primary Choice |

| Toluene | 2.5 | Moderate | >200 | Good Alternative |

| Dioxane | -1.1 | Low | <50 | Avoid (Strips enzyme water) |

| THF | 0.46 | Low | <20 | Avoid |

Module B: Classical Chemical Resolution

Status: High Risk - Use Precaution

If you must use salt formation, you must avoid strong mineral acids that protonate the furan ring at the C2/C5 position, leading to ring opening [1].

Core Protocol

-

Resolving Agent: (S)-(+)-Mandelic Acid or L-(+)-Tartaric Acid.

-

Solvent: Ethanol (95%) or Isopropanol. Avoid water if possible.

Troubleshooting & FAQs

Q1: The solution turned dark brown/black upon heating.

-

Diagnosis: Furan ring decomposition (Polymerization).

-

The Mechanism: The combination of heat + acidity triggered acid-catalyzed ring opening.

-

The Fix:

-

Switch Acid: Stop using HCl or sulfonic acids immediately. Use Mandelic Acid (weaker pKa ~3.4).

-

Lower Temperature: Dissolve at 50°C instead of reflux (78°C).

-

Q2: The salt is "oiling out" instead of crystallizing.

-

Diagnosis: Supersaturation is too high, or solvent polarity is incorrect.

-

The Fix:

-

The "Double-Solvent" Trick: Dissolve the salt in a minimum amount of Methanol (highly soluble), then slowly add MTBE or Diethyl Ether (anti-solvent) until turbidity persists.

-

Seeding: You must seed the solution with a pure crystal if available. If not, scratch the glass surface to induce nucleation.

-

Q3: Yield is very low (<20%).

-

Diagnosis: The "Marckwald Principle" violation (Solubility difference is too low).

-

The Fix: The diastereomeric salts of furan-amines often have similar solubilities.

-

Action: Switch to Dibenzoyl-L-tartaric acid . The bulky benzoyl groups often create better lattice packing differences than simple tartaric acid, improving separation efficiency [4].

-

Analytical Validation

You cannot proceed without validating the ee. Optical rotation is unreliable due to the high rotation of the furan chromophore.

HPLC Method (Chiral Phase):

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 230 nm (Furan absorption max).

Visual Workflow: Enzymatic Resolution

Figure 2: Step-by-step workflow for the enzymatic resolution process.

References

-

BenchChem Stability Data. (2025). Stability issues of furan rings in acidic or basic conditions. Retrieved from

-

Scite.ai Analysis. (2025). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from

- González-Sabin, J., et al. (2003). Lipase-catalyzed kinetic resolution of primary amines. Tetrahedron: Asymmetry, 14(16).

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from

-

National Institutes of Health (NIH). (2025). Enzymatic Kinetic Resolution of Phenylcarbamates. Retrieved from

Sources

- 1. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.tudelft.nl [repository.tudelft.nl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Minimizing side product formation in 1-(2-Furyl)-1-phenylmethanamine synthesis

Welcome to the technical support guide for the synthesis of 1-(2-Furyl)-1-phenylmethanamine. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis and troubleshoot common issues, particularly the formation of unwanted side products. Our goal is to provide you with the in-depth, field-proven insights necessary to achieve high yields and purity.

Overview of Synthesis and Common Challenges

1-(2-Furyl)-1-phenylmethanamine is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via reductive amination of 2-benzoyl-furan or related methods like the Leuckart reaction, is often accompanied by challenges that can impact yield and purity.[1][2] The primary obstacles include the formation of secondary amines, over-reduction of the furan ring, and polymerization of starting materials or intermediates.[3][4][5]

The furan moiety, in particular, is sensitive to certain reaction conditions. Strong acids and some hydrogenation catalysts can lead to ring opening or complete saturation to a tetrahydrofuran (THF) derivative.[6][7] Understanding the mechanisms behind these side reactions is crucial for developing a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(2-Furyl)-1-phenylmethanamine?

A1: The most prevalent and versatile method is the reductive amination of 2-benzoyl-furan.[2] This can be performed as a one-pot reaction where the ketone, an ammonia source (like ammonium acetate or aqueous ammonia), and a reducing agent are combined.[1][2] Alternatively, a two-step process involving the pre-formation of the imine followed by its reduction can offer better control.[2][4]

Q2: I'm seeing a significant amount of a secondary amine byproduct. What's causing this?

A2: The formation of a secondary amine, bis(1-(2-furyl)-1-phenylmethyl)amine, is a common side reaction.[4] It occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the intermediate imine. This is especially problematic if there is a localized excess of the imine. Using a sufficient excess of the ammonia source is a key strategy to minimize this.[8][9]

Q3: My NMR shows loss of aromaticity in the furan ring. What happened?

A3: This indicates over-reduction or ring opening of the furan moiety.[6][7] Aggressive reducing agents or harsh hydrogenation conditions (high pressure/temperature with catalysts like Palladium on Carbon) can saturate the furan ring to form 1-phenyl-1-(tetrahydrofuran-2-yl)methanamine.[3][6][7] The choice of a milder, more selective reducing agent is critical.

Q4: The reaction mixture is turning dark and forming a lot of insoluble material. What is this?

A4: Dark coloration and polymer formation are often due to the instability of furan-containing compounds, especially aldehydes or imines, under acidic conditions or at high temperatures.[5] Furfural-derived imines can be prone to polymerization. The Leuckart reaction, which requires high temperatures, can sometimes lead to decomposition.[10][11] Ensuring moderate temperatures and pH can help mitigate this.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: Low Yield of Desired Primary Amine

| Potential Cause | Troubleshooting Steps & Explanation |

| Incomplete imine formation | The equilibrium between the ketone/amine and the imine might not favor the product.[2] Solution: Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and drive the reaction forward. Monitor imine formation by TLC or crude NMR before adding the reducing agent. |

| Inefficient reduction of the imine | The reducing agent may be too weak, or the reaction conditions may not be optimal. Solution: If using NaBH₄, the reaction can be slow. Consider switching to sodium triacetoxyborohydride (STAB), which is often more effective for reductive aminations.[4][12] If residual imine is observed, increase the equivalents of the reducing agent or the reaction time.[13] |

| Product loss during workup | Primary amines can be challenging to extract. Solution: During acidic extraction, ensure the pH is low enough (~2) to fully protonate the amine. When basifying for extraction into an organic solvent, ensure the pH is high enough (~10-11) to deprotonate the ammonium salt completely. |

Problem 2: Significant Formation of Side Products

| Side Product | Identification | Mechanism & Prevention |

| Secondary Amine | Higher molecular weight peak in MS, complex NMR splitting pattern. | Mechanism: The primary amine product attacks the iminium ion intermediate. Prevention: 1. Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).[9] 2. Add the reducing agent slowly to keep the concentration of the imine intermediate low. |

| Over-reduced Furan Ring (THF derivative) | Loss of furan protons (~6.5, 7.5 ppm) and appearance of aliphatic protons (~1.8-2.0, 3.7-4.0 ppm) in ¹H NMR. | Mechanism: Catalytic hydrogenation reduces the double bonds in the furan ring.[6][7] Prevention: Avoid harsh hydrogenation conditions (e.g., H₂/Pd-C at high pressure). Use chemical reducing agents like NaBH₄ or NaBH(OAc)₃, which are selective for the imine over the furan ring.[12] |

| Alcohol (1-(2-furyl)-1-phenylmethanol) | Appears if the reducing agent is not selective and reduces the starting ketone. | Mechanism: The reducing agent directly attacks the carbonyl group of 2-benzoyl-furan. Prevention: Use a reducing agent that is more selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions.[12] Alternatively, pre-form the imine before adding a less selective reducing agent like NaBH₄. |

In-Depth Protocols & Methodologies

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its mild conditions and high selectivity, minimizing over-reduction and secondary amine formation.

Step-by-Step Methodology:

-

To a solution of 2-benzoyl-furan (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or by forming the hydrochloride salt.

Protocol 2: Leuckart-Wallach Reaction

This classical method uses ammonium formate or formamide as both the nitrogen source and the reducing agent. It requires higher temperatures but avoids the use of metal hydrides.[10][11]

Step-by-Step Methodology:

-

Combine 2-benzoyl-furan (1.0 eq) with ammonium formate (3-5 eq).

-

Heat the mixture to 160-180 °C for 4-8 hours.[9] The reaction is typically run neat or with a high-boiling solvent.

-

Monitor the reaction by TLC. The initial product will be the N-formyl derivative.

-

Cool the reaction mixture and add aqueous HCl (e.g., 3M).

-

Heat the mixture at reflux for 2-4 hours to hydrolyze the formamide to the free amine.

-

Cool to room temperature, and basify with aqueous NaOH to pH >10.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

-

Purify as needed.

Mechanistic Insights & Visualizations

Understanding the competing reaction pathways is key to troubleshooting.

Troubleshooting Logic Flow

The following diagram outlines a systematic approach to diagnosing and solving issues during the synthesis.

Caption: Troubleshooting workflow for synthesis optimization.

Mechanism of Side Product Formation

This diagram illustrates how the desired primary amine can be consumed to form an undesired secondary amine.

Caption: Competing pathways leading to product and side product.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. reddit.com [reddit.com]

Identifying and removing impurities from 1-(2-Furyl)-1-phenylmethanamine

Topic: Impurity Profiling & Remediation Guide

Executive Summary

You are working with 1-(2-Furyl)-1-phenylmethanamine (also known as

This guide moves beyond standard protocols, offering a chemically grounded troubleshooting system designed to preserve the furan ring while eliminating reductive amination byproducts.

Module 1: Diagnostic Center (Impurity Identification)

User Question: I see multiple spots on TLC and extra peaks in LC-MS. How do I distinguish between synthesis byproducts and degradation products?

Scientist Response: In the reductive amination of phenyl-2-furyl ketone, you will encounter two distinct classes of impurities: Process Impurities (from the reaction) and Degradation Impurities (from workup/storage).

Impurity Fingerprinting Table

| Impurity Type | Likely Identity | Origin | Diagnostic Signal (LC-MS / NMR) | Relative Polarity (TLC) |

| Target | 1-(2-Furyl)-1-phenylmethanamine | Product | [M+H]+ = 174.1 | Mid-Polar |

| Process | Phenyl-2-furyl ketone | Unreacted Starting Material | [M+H]+ = 173.1 (Ketone C=O in IR/NMR) | High ( |

| Process | Phenyl-2-furyl carbinol | Direct Reduction (No amination) | [M+H]+ = 175.1 (Loss of -OH often seen) | Mid-High |

| Process | Bis-amine Dimer | Over-alkylation | [M+H]+ = ~329 (Dimer mass) | Low ( |

| Degradation | Ring-Opened Dicarbonyls | Acid Hydrolysis (Levulinic path) | [M+18]+ or +32 (Hydration/Oxidation) | Very Polar (Streaking) |

| Degradation | Amine Carbonate | Solid turns to gum/crust | Insoluble in DCM |

The "Furan-Kill" Marker

If you observe a broad, streaking baseline or a complex mixture of aliphatic signals in

Technical Insight: The furan ring is electron-rich. In aqueous acid, the

-carbon protonates, initiating a cascade that cleaves the ring to form 1,4-dicarbonyls (e.g., 4-hydroxy-2-butenal derivatives) [1, 2].[1][2][3]

Module 2: Purification Protocols (The "Treatment" Phase)

User Question: My product is yellow/brown. Standard HCl extraction turned it into a black tar. How do I purify this without destroying the furan ring?

Scientist Response: Stop using strong aqueous acids (HCl/H₂SO₄). The color change to black indicates polymerization of the furan ring initiated by the acid. You must use a "Soft-Acid" Extraction or a Controlled Salt Formation protocol.

Protocol A: The "Soft-Acid" Partition (Recommended)

This method uses the basicity of the amine (

-

Dissolution: Dissolve crude oil in Diethyl Ether (

) (preferred) or Ethyl Acetate. -

The Wash: Extract gently with cold 10% Citric Acid or 0.5 M Acetic Acid (pH ~3-4).

-

Why? Strong enough to protonate the amine (making it water-soluble) but too weak to rapidly protonate the furan ring [3].

-

-

Separation:

-

Organic Layer: Contains non-basic impurities (Ketone, Alcohol). Discard.

-

Aqueous Layer: Contains your Target Amine Citrate/Acetate.

-

-

Recovery: Wash the aqueous layer once with fresh ether. Then, basify with saturated

(cold) to pH 8-9. -

Extraction: Extract the free base back into DCM or Ether. Dry over

and concentrate.

Protocol B: Anhydrous Salt Precipitation

If you need a solid salt, do not use aqueous HCl.

-

Dissolve the free base in dry Diethyl Ether.

-

Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise at 0°C.

-

The Hydrochloride salt will precipitate immediately.

-

Filter immediately and wash with dry ether.

-

Critical: Remove the acid source quickly. The solid salt is stable; the solution is not.

-

Module 3: Chromatography Troubleshooting

User Question: The compound streaks on silica gel and co-elutes with impurities. How do I fix the peak shape?

Scientist Response:

Primary amines interact strongly with the acidic silanol groups (

The "Neutralized Phase" Strategy

You must deactivate the silica acidity.

-

The Modifier: Add 1% Triethylamine (TEA) or 1%

to your eluent system.-

Example: Hexane : Ethyl Acetate : TEA (70 : 29 : 1).

-

-

Pre-treatment: Flush the column with the eluent containing the base before loading your sample.

-

Alternative Stationary Phase: If degradation persists, switch to Basic Alumina (Activity III) . Alumina is less acidic than silica and preserves furan integrity [4].

Module 4: Visualization of Workflows

Workflow 1: The "Soft-Acid" Purification Logic

This diagram illustrates the decision tree for purifying furan-containing amines without degradation.

Caption: Figure 1. Selective extraction protocol using weak acid to separate the target amine from non-basic impurities while preventing furan ring opening.

Workflow 2: The Furan Degradation Pathway (What to Avoid)

Understanding why the furan fails is key to prevention.

Caption: Figure 2.[4] Mechanism of acid-catalyzed failure. Strong acids protonate the furan ring carbon, leading to rapid hydration and polymerization (tar formation).

Module 5: Storage & Stability (Prevention)

User Question: I left the pure oil on the bench, and it turned into a crusty gum overnight. What happened?

Scientist Response: You likely witnessed carbamate formation .

-

Mechanism: Primary amines react reversibly with atmospheric

to form carbamic acid salts ( -

Prevention:

-

Inert Atmosphere: Always store under Nitrogen or Argon.

-

Cold Storage: Store at -20°C to slow oxidation (N-oxide formation).

-

Conversion to Salt: If long-term storage is required, convert to the Oxalate Salt . Oxalic acid forms stable, crystalline salts with benzylic amines that are often non-hygroscopic and retain furan stability better than hydrochlorides [5].

-

References

-

Furan Stability: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017).[5][6][7] Investigates the mechanism of protonation at the

position as the rate-limiting step for ring opening.[1][2][3] - General Reactivity:Organic Synthesis with Furans. (General Reference). Furan rings are sensitive to mineral acids, leading to diketones (e.g.

-

Amine Purification: Reductive Amination: Application Note. Sigma-Aldrich. Discusses the removal of non-basic impurities and the use of SCX or acid-base workups.

- Chromatography:Purification of acid-sensitive amines. Common practice involves using Triethylamine (TEA)

-

Salt Formation: Preparation of [R-(R,S)]-β-methyl-α-phenyl-1-pyrrolidineethanol HCl salt. Organic Syntheses.[4][6] Demonstrates the use of anhydrous conditions for salt formation to avoid side reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thno.org [thno.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [cora.ucc.ie]

Validation & Comparative

A Comparative Guide to the Synthesis and Biological Evaluation of 1-(2-Furyl)-1-phenylmethanamine Analogs

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to act as a bioisostere for phenyl rings, which can improve metabolic stability and receptor interactions.[1][2] This guide provides a comprehensive analysis of the synthesis and biological evaluation of a specific class of furan derivatives: 1-(2-furyl)-1-phenylmethanamine analogs. These compounds hold significant therapeutic potential due to the combined structural features of the furan and phenylmethanamine moieties, which are found in a variety of pharmacologically active agents.[3][4]

This document delves into comparative synthetic methodologies, detailed biological assay protocols, and a critical analysis of structure-activity relationships (SAR) to support drug discovery and development efforts.

Synthetic Strategies and Comparative Analysis

The synthesis of 1-(2-furyl)-1-phenylmethanamine analogs is most commonly achieved through reductive amination. This powerful and versatile reaction involves the conversion of a carbonyl group (in this case, from a suitable ketone or aldehyde) to an amine via an intermediate imine.[5]

Overview of Synthetic Routes: Reductive Amination